Potassium 4-styryl-2-pyrimidinethiolate
Overview
Description
Potassium 4-styryl-2-pyrimidinethiolate is a useful research compound. Its molecular formula is C12H9KN2S and its molecular weight is 252.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Potassium 4-styryl-2-pyrimidinethiolate and related compounds have been studied for their potential in corrosion inhibition. For example, 4,6-diamino-2-pyrimidinethiol (4D2P), a similar compound, was investigated for its inhibiting effect on mild steel corrosion in acidic solutions. The study found that 4D2P effectively inhibited corrosion, suggesting that related pyrimidinethiolates might also possess similar properties (Yıldız, 2015).
Agricultural Applications
Research on potassium chloride, a related potassium compound, has demonstrated its significance in agriculture, particularly in improving cotton yields and quality. Studies suggest that using potassium-based compounds can enhance crop yields and quality under various conditions, indicating potential applications for potassium pyrimidinethiolates in agriculture (Yang et al., 2017).
Antioxidant Properties
Pyrimidine derivatives, including those similar to this compound, have been synthesized and evaluated for their antioxidant properties. This suggests a potential application of this compound in the development of antioxidant agents (Vartale et al., 2016).
Electrochemical Studies
Electrochemical studies of pyrimidinethiols, which are structurally related to this compound, have provided insights into their oxidation processes and potential applications in electrochemistry. These studies offer a basis for understanding the electrochemical behavior of potassium pyrimidinethiolates (Freeman et al., 2008).
Properties
IUPAC Name |
potassium;4-(2-phenylethenyl)pyrimidine-2-thiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S.K/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDZYXYBWFZWEZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9KN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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